1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol
Description
This compound features a piperidin-3-ol core linked via a benzyl group to a tetramethyl-1,3,2-dioxaborolane moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its molecular formula is C₁₇H₂₆BNO₃ (excluding the hydrochloride counterion), with a molecular weight of 303.21 g/mol.
Properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-8-5-7-14(11-15)12-20-10-6-9-16(21)13-20/h5,7-8,11,16,21H,6,9-10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADCBUXFXORHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol typically involves the following steps :
Formation of the Boronic Ester: The initial step involves the preparation of the boronic ester, which is achieved by reacting phenylboronic acid with pinacol in the presence of a suitable catalyst.
Coupling Reaction: The boronic ester is then coupled with a piperidin-3-ol derivative using a palladium-catalyzed cross-coupling reaction. This step requires specific reaction conditions, including the use of a base and an appropriate solvent.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol has several scientific research applications :
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol involves its interaction with specific molecular targets and pathways . The compound’s boronic ester group is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The piperidin-3-ol moiety contributes to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Arylboronate Esters with Heterocyclic Substitutions
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole ()
- Structure : Replaces the piperidin-3-ol group with a pyrazole ring.
- Key Differences: Pyrazole’s aromaticity and hydrogen-bond acceptor sites contrast with piperidin-3-ol’s aliphatic alcohol and amine.
- Applications : Likely used as a Suzuki coupling intermediate for pyrazole-containing pharmaceuticals.
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole ()
- Structure : Incorporates a trifluoromethyl group on the pyrazole ring.
- Key Differences :
- Applications: Potential use in fluorinated drug candidates or agrochemicals.
Piperidine Derivatives with Boronate Esters
1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol ()
- Structure : Substitutes the benzyl group with a pyrimidin-2-yl linker.
- Key Differences: Pyrimidine’s aromaticity and nitrogen atoms enhance hydrogen-bonding and metal coordination, differing from the benzyl group’s simplicity. Potential for kinase inhibition due to pyrimidine’s prevalence in kinase-targeting drugs .
- Applications : Intermediate for nucleotide-like therapeutics or kinase inhibitors.
1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine ()
- Structure : Lacks the boronate ester but shares the benzyl-piperidine scaffold.
- Key Differences :
- Applications: Neurological agents (piperidine’s CNS penetration) or building blocks for non-boronated drugs.
Urea-Linked Arylboronate Derivatives
1-(4-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea ()
- Structure : Replaces piperidin-3-ol with a urea group.
- Key Differences: Urea’s strong hydrogen-bond donor/acceptor capacity contrasts with piperidin-3-ol’s single hydroxyl.
- Applications : Protease inhibitors or kinase binders leveraging urea’s hydrogen-bonding.
Physicochemical and Reactivity Comparisons
Biological Activity
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H29BN2O3 |
| Molecular Weight | 344.26 g/mol |
| Boiling Point | 487.3 ± 45.0 °C (Predicted) |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) |
| pKa | 6.48 ± 0.10 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with key metabolic pathways. Research suggests that it may inhibit acetyl-CoA carboxylases (ACC), which play a crucial role in fatty acid synthesis and oxidation. Inhibition of ACC can lead to reduced levels of malonyl-CoA, thereby influencing lipid metabolism and potentially aiding in the treatment of metabolic disorders.
Inhibition of Acetyl-CoA Carboxylase
Recent studies have demonstrated that compounds similar to 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol exhibit potent inhibition of human ACC isoforms. For instance, compounds CP-610431 and CP-640186 showed IC50 values around 50 nM for ACC1 and ACC2, indicating strong inhibitory potential .
Effects on Lipid Metabolism
In vivo studies conducted on obese Zucker rats have shown that these inhibitors significantly lower hepatic malonyl-CoA levels, which correlates with decreased fatty acid synthesis and increased fatty acid oxidation . This suggests a promising therapeutic application for managing obesity-related metabolic disorders.
Case Study 1: In Vivo Efficacy
In a study involving obese Zucker rats treated with ACC inhibitors derived from similar structures to our compound, researchers observed a marked decrease in triglyceride synthesis and an increase in fatty acid oxidation rates. The administration of CP-640186 resulted in a notable reduction in body weight and improved metabolic profiles .
Case Study 2: Structural Analysis
The crystal structure analysis of related aminoboranes has provided insights into the binding interactions within the active site of ACC enzymes. The presence of hydrogen bonding interactions was critical for the inhibitory activity observed . This structural information can guide further modifications to enhance potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
